molecular formula C14H18O4 B3047371 Methyl 2-(2-formylphenoxy)hexanoate CAS No. 138320-26-0

Methyl 2-(2-formylphenoxy)hexanoate

Cat. No. B3047371
CAS RN: 138320-26-0
M. Wt: 250.29 g/mol
InChI Key: HMXPIWQSUXBNFU-UHFFFAOYSA-N
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Description

“Methyl 2-(2-formylphenoxy)hexanoate” is an organic compound with the molecular formula C14H18O4 . It has a molecular weight of 250.29000 . The compound appears as a colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of “this compound” involves a rearrangement reaction of phenoxyacetic acid on toluene . The specific laboratory conditions for this synthesis are not provided . Another synthesis method involves the reaction of salicylaldehyde with potassium carbonate in N,N-dimethyl-formamide and toluene at 60-70°C for 0.5 hours. This is followed by the addition of methyl 2-bromohexanoate at 80-100°C and the reaction is stirred for 2 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H18O4 . The exact mass is 250.12100 .


Physical And Chemical Properties Analysis

“this compound” is a colorless to pale yellow liquid . It has a molecular weight of 250.29000 and a molecular formula of C14H18O4 . The exact mass is 250.12100 . The boiling point, melting point, and flash point are not provided .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(2-formylphenoxy)hexanoate is involved in various synthesis processes. For instance, its derivatives have been synthesized for different purposes. In one study, hexakis(2-formylphenoxy)cyclotri-phosphazene, obtained from the reaction of hexachlorocylotriphosphazene with 2-hydroxy-benzaldehyde, was used to synthesize hexakis(2-[(hydroxyimino)methyl]-phenoxy)cyclotriphosphazene and other hexasubstituted compounds (Pamukçi et al., 2007).

Reactions with Secondary Amines

Research has shown that the reaction of this compound with secondary amines leads to the creation of diastereomerically pure compounds. This process has been explored for the synthesis of various organic compounds with potential applications in medicinal chemistry and other fields (Saotome et al., 2001).

Synthesis of Natural Products

The compound has been used as a starting material in the synthesis of natural products. For example, it has played a role in the synthesis of (-)-osmundalactone and L-(-)-forosamine, demonstrating its utility in the preparation of complex organic molecules (Ehara et al., 2007).

Hydrogenation Kinetics

Studies on the hydrogenation of methyl trans-2-hexenoate, a related compound, have provided insights into the kinetics of reactions involving this compound. These studies are significant for understanding the reaction mechanisms and for developing efficient catalytic processes (Kukula & Červený, 1999).

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical applications. For example, its interactions with secondary amines have implications for drug design and synthesis (Ono et al., 2001).

Molecular Design and Nanotechnology

Research has explored the structural properties of hexakis [2-formylphenoxy]cyclotriphosphazene, a derivative, highlighting its potential in molecular design and nanotechnology. This research aids in understanding the spatial configuration and interactions at the molecular level, which is crucial for the synthesis of new materials and compounds (Bobrov et al., 2020).

Safety and Hazards

“Methyl 2-(2-formylphenoxy)hexanoate” should be stored in a dry, well-ventilated place, away from fire and high temperatures . During handling, appropriate protective equipment should be worn to avoid skin and eye contact . The hazard code is Xn .

properties

IUPAC Name

methyl 2-(2-formylphenoxy)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-4-8-13(14(16)17-2)18-12-9-6-5-7-11(12)10-15/h5-7,9-10,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPIWQSUXBNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)OC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466224
Record name Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138320-26-0
Record name Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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